2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a chlorobenzyl group, a hydroxy group, and a cyanide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, formic acid, and cyanogen bromide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanide group can be reduced to form an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, amines, and substituted benzimidazoles.
Scientific Research Applications
2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Used to treat parasitic worm infections.
Properties
Molecular Formula |
C20H14ClN3O |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H14ClN3O/c1-12-14(10-13-6-2-3-7-16(13)21)20(25)24-18-9-5-4-8-17(18)23-19(24)15(12)11-22/h2-9,23H,10H2,1H3 |
InChI Key |
QOBOOKVMNZDIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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